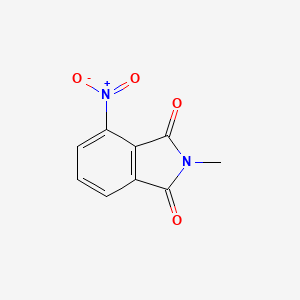

2-methyl-4-nitroisoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-10-8(12)5-3-2-4-6(11(14)15)7(5)9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZOFDVGZCRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062544 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-81-9 | |

| Record name | 2-Methyl-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-nitrophthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E823T5LR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Nitroisoindoline 1,3 Dione

Nitration Protocols for N-Methylphthalimide Precursors

The direct nitration of N-methylphthalimide using a mixture of nitric acid and sulfuric acid is the most common synthetic route. This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide (B116566) ring system.

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the nitration of N-methylphthalimide are highly dependent on carefully controlled reaction parameters. These include the concentration and ratio of the acids, the temperature, and the duration of the reaction.

The concentration of the nitrating agents is a critical factor. Concentrated sulfuric acid, typically between 98% and 103% (fuming sulfuric acid or oleum), is used as a solvent and a catalyst. google.com It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitric acid used is also highly concentrated, often 98-100% or fuming. google.comgoogle.com

The molar ratio of the acids and the substrate is crucial for controlling the reaction. Different protocols employ varying ratios to optimize the formation of the desired product. patsnap.comgoogle.com For instance, methods have been developed that specify molar ratios of concentrated sulfuric acid to fuming nitric acid ranging from 0.5:1.1 to 0.9:1.4. patsnap.comgoogle.com The mole ratio of nitric acid to the N-methylphthalimide substrate is generally kept at a stoichiometric excess, with ratios from 1 to 20 being reported to ensure complete reaction. google.com

Table 1: Molar Ratios of Acids in N-Methylphthalimide Nitration

| Molar Ratio (H₂SO₄ : HNO₃) | Reference |

|---|---|

| 0.5 : 1.1 | patsnap.comgoogle.com |

| 0.8 : 1.3 | patsnap.com |

| 0.9 : 1.4 | patsnap.comgoogle.com |

Temperature management is essential for achieving high yields and minimizing side reactions like oxidation and hydrolysis. google.com Different procedures advocate for distinct temperature profiles. One approach involves running the reaction at a moderately elevated temperature, between 60°C and 80°C, with a preferred range of 65°C to 75°C. google.com Temperatures below 60°C can lead to an economically unattractive decrease in the reaction rate, while temperatures above 80°C can decrease yields. google.com

Another strategy involves an initial cooling phase, where fuming nitric acid is cooled to 5-8°C before the dropwise addition of concentrated sulfuric acid, maintaining the mixed acid temperature at 10-15°C. patsnap.comgoogle.com The N-methylphthalimide, dissolved in concentrated sulfuric acid, is then cooled to 0°C before the mixed acid is added. google.com

The reaction duration is also a key variable, with typical times ranging from 3 to 4 hours to ensure the reaction goes to completion. patsnap.comgoogle.comscribd.com

Table 2: Temperature and Duration Parameters for Nitration

| Temperature Range | Reaction Duration | Reference |

|---|---|---|

| 60°C - 80°C | Not specified | google.com |

| 40°C - 45°C | 1 hour (post-addition) | google.com |

| 55°C - 60°C | 4 hours | scribd.com |

| 10°C - 15°C (mixed acid prep) | 3 - 4 hours | patsnap.comgoogle.com |

Following the nitration reaction in the acidic mixture, the product must be isolated. Methylene (B1212753) chloride (CH₂Cl₂) is a critically important solvent for extracting the nitrated N-methylphthalimide derivatives from the concentrated sulfuric acid solution. google.comgoogle.com Its use is considered a key feature for obtaining the product in high yields. google.com Methylene chloride is stable in the presence of nitric acid up to its boiling point of around 40°C and effectively separates the organic product from the acid phase. google.com The process involves extraction, followed by layering and separation of the organic phase containing the product. patsnap.comgoogle.com

Isomeric Product Distribution and Selectivity Control

The nitration of N-methylphthalimide can theoretically produce two primary isomers: N-methyl-3-nitrophthalimide and N-methyl-4-nitrophthalimide. The directing effects of the carbonyl groups of the phthalimide ring influence the position of the incoming nitro group. Research indicates that the reaction yields a mixture of the 3- and 4-isomers. google.com

However, there are conflicting reports regarding the selectivity. Some sources suggest that nitration of N-methylphthalimide affords the 3-nitro derivative almost exclusively. chemicalbook.com In contrast, other processes are specifically designed to produce 4-nitro-N-methylphthalimide. patsnap.comgoogle.comscribd.comgoogle.com One method, which involves reacting N-methylphthalimide dissolved in a mixture of concentrated sulfuric acid and methylene chloride with concentrated nitric acid at 40-45°C, is presented as a process for the preparation of 4-nitro-N-methylphthalimide specifically. google.com The control of factors like temperature and acid concentration is key to influencing the isomeric ratio, although the precise mechanisms for achieving high selectivity for the 4-nitro isomer are not always fully detailed. google.com

Yield Enhancement and Process Efficiency

Optimizing the reaction conditions described above allows for significant yield enhancement. By carefully controlling acid concentrations, molar ratios, and temperature, and by using efficient extraction methods, the nitrated products can be obtained in almost quantitative yields. google.com Specific documented methods report yields of 4-nitro-N-methylphthalimide as high as 81%, 95.8%, and 96.3%. google.comscribd.com

Process efficiency can be further improved by recycling the reactants. The sulfuric acid and methylene chloride used in the reaction and extraction can be recovered and reused for subsequent batches, which is economically and environmentally beneficial. google.compatsnap.comgoogle.com The sulfuric acid solvent may require a step to remove water that is formed during the nitration reaction before it can be effectively recycled. google.comgoogle.com Some processes are also adaptable for continuous operation, where reactants are fed simultaneously, further enhancing process efficiency over traditional batch processing. google.com

Alternative Synthetic Pathways for Isoindoline-1,3-dione Derivatives

While direct nitration of N-methylphthalimide represents a potential route, alternative pathways starting from functionalized precursors offer greater control over regioselectivity and are often preferred in modern organic synthesis. These methods typically build the isoindoline-1,3-dione core with the nitro group already in place.

A foundational and widely employed method for synthesizing N-substituted isoindoline-1,3-diones involves the reaction of a phthalic anhydride (B1165640) derivative with a primary amine. nih.govnih.gov For the synthesis of compounds in the same family as 2-methyl-4-nitroisoindoline-1,3-dione, the starting material would be 3-nitrophthalic anhydride.

The reaction mechanism proceeds in two distinct stages:

Ring-Opening: The primary amine, in this case, methylamine (B109427), acts as a nucleophile and attacks one of the carbonyl carbons of the 3-nitrophthalic anhydride ring. This leads to the cleavage of a carbon-oxygen bond in the anhydride, resulting in the formation of an intermediate N-methyl-2-carboxy-6-nitrobenzamide (a phthalamic acid derivative).

Ring-Closing (Cyclization): The intermediate phthalamic acid is then dehydrated, typically by heating, often in a solvent like glacial acetic acid. nih.gov This intramolecular condensation reaction involves the carboxylic acid and the amide groups, eliminating a molecule of water and forming the stable five-membered imide ring of the final product, 2-methyl-4-nitroisoindoline-1,3-dione.

A general representation of this two-step process is illustrated below:

| Step | Reactants | Process | Product |

| 1 | 3-Nitrophthalic Anhydride + Methylamine | Nucleophilic Acyl Substitution (Ring-Opening) | N-methyl-2-carboxy-6-nitrobenzamide |

| 2 | N-methyl-2-carboxy-6-nitrobenzamide | Dehydration/Condensation (Ring-Closing) | 2-Methyl-4-nitroisoindoline-1,3-dione |

This method is robust and has been applied to a wide variety of amines and phthalic anhydride analogs. researchgate.net

A more contemporary and efficient one-step approach to isoindoline-1,3-diones is the palladium-catalyzed carbonylative cyclization. nih.govnih.gov This methodology facilitates the synthesis from readily available ortho-halobenzoates, primary amines, and carbon monoxide. nih.gov Research has shown that this reaction is tolerant of various functional groups, including the nitro group, making it a viable pathway for synthesizing 2-methyl-4-nitroisoindoline-1,3-dione. nih.govcapes.gov.br

The reaction typically involves heating an ortho-halobenzoate (e.g., methyl 2-iodo-3-nitrobenzoate or methyl 2-bromo-3-nitrobenzoate) with a primary amine (methylamine) under an atmosphere of carbon monoxide. A palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) are essential for the catalytic cycle. A base, for instance, cesium carbonate (Cs₂CO₃), is also required. nih.gov

The proposed mechanism is a two-step process occurring in a single pot nih.gov:

Palladium-Catalyzed Aminocarbonylation: The initial step is the palladium-catalyzed formation of an o-amidocarboxylate intermediate.

Base-Catalyzed Cyclization: The in situ generated intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final isoindoline-1,3-dione product. nih.gov

This method offers the advantage of being a one-step process with generally good yields and mild reaction conditions. nih.gov

Table 1: Comparison of Synthetic Pathways for Isoindoline-1,3-dione Derivatives

| Feature | Ring-Opening/Closing from Anhydride | Palladium-Catalyzed Cyclization |

|---|---|---|

| Starting Materials | Phthalic Anhydride derivative, Primary Amine | o-Halobenzoate, Primary Amine, Carbon Monoxide |

| Key Reagents | Typically requires heat, may use a solvent like acetic acid | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Cs₂CO₃) |

| Reaction Steps | Two distinct steps (intermediate can be isolated) | One-pot procedure |

| Functional Group Tolerance | Good | Good, including nitro, methoxy, and ketone groups nih.govcapes.gov.br |

| Primary Advantage | Utilizes classic, well-established chemistry | High efficiency, mild conditions, one-step process nih.gov |

Purification Techniques for Synthesized 2-Methyl-4-nitroisoindoline-1,3-dione

Following synthesis, the crude 2-methyl-4-nitroisoindoline-1,3-dione must be purified to remove unreacted starting materials, by-products, and residual solvents. Given its nature as a solid crystalline compound, several standard laboratory techniques are applicable. cymitquimica.com

Slurry Washing: An initial purification step can involve suspending the crude solid in a solvent in which the desired product has low solubility, while impurities are more soluble. Water is often used for this purpose. The solid is stirred in the liquid to form a slurry, then collected by filtration. This process can be repeated to enhance purity. google.com

Recrystallization: This is a highly effective method for purifying crystalline solids. The crude product is dissolved in a suitable hot solvent (or solvent mixture) to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, allowing it to form pure crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

Activated Carbon Treatment: During synthesis, colored impurities may form. These can often be removed by treating a solution of the crude product with activated carbon. The carbon adsorbs the high-molecular-weight colored impurities. The carbon is then removed by filtration, and the purified product is recovered from the filtrate, typically by crystallization. This technique is sometimes used in conjunction with recrystallization. google.com For instance, a related compound is purified by heating in 1,4-dioxane, treating with activated carbon, and then filtering the hot solution before cooling to crystallize the product. google.com

Chromatography: For highly pure samples or for separating mixtures that are difficult to resolve by crystallization, chromatographic methods are employed.

Column Chromatography: The crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel). A solvent (eluent) is used to move the mixture down the column. Separation occurs based on the differential adsorption of the components to the stationary phase.

Thin-Layer Chromatography (TLC): While primarily an analytical tool to assess purity and monitor reaction progress, preparative TLC can be used to purify small quantities of material. It operates on the same principles as column chromatography. nih.gov

Table 2: Summary of Purification Techniques

| Technique | Principle of Separation | Application for 2-Methyl-4-nitroisoindoline-1,3-dione |

|---|---|---|

| Slurry Washing | Differential solubility in a wash solvent (e.g., water) at a given temperature. | Removal of water-soluble impurities and salts. google.com |

| Recrystallization | Difference in solubility between the product and impurities in a specific solvent at different temperatures. | Primary method for obtaining high-purity crystalline solid. |

| Activated Carbon Treatment | Adsorption of large, colored impurity molecules onto the surface of the carbon. | Decolorization of the product solution before crystallization. google.com |

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High-purity separation; isolation from complex mixtures. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Other Names |

|---|---|---|

| 2-Methyl-4-nitroisoindoline-1,3-dione | C₉H₆N₂O₄ | 3-Nitro-N-methylphthalimide cymitquimica.comnih.gov |

| Phthalic Anhydride | C₈H₄O₃ | Isobenzofuran-1,3-dione |

| Methylamine | CH₅N | Methanamine |

| 3-Nitrophthalic anhydride | C₈H₃NO₅ | 4-Nitroisobenzofuran-1,3-dione |

| Carbon Monoxide | CO | |

| Palladium(II) Acetate | C₄H₆O₄Pd | Pd(OAc)₂ |

| Triphenylphosphine | C₁₈H₁₅P | PPh₃ |

| Cesium Carbonate | Cs₂CO₃ | |

| Glacial Acetic Acid | C₂H₄O₂ | |

| 1,4-Dioxane | C₄H₈O₂ |

Chemical Reactivity and Derivatization of 2 Methyl 4 Nitroisoindoline 1,3 Dione

Hydrolysis Reactions and Anhydride (B1165640) Formation

The imide functionality in 2-methyl-4-nitroisoindoline-1,3-dione is susceptible to hydrolysis, particularly under basic conditions. This process can be controlled to yield either dicarboxylic acid derivatives or, upon further reaction, the corresponding phthalic anhydride.

The N-methylphthalimide ring can be cleaved through alkaline hydrolysis. arkat-usa.org This reaction typically proceeds in two stages. The initial, milder stage involves the cleavage of one of the carbonyl-nitrogen bonds to open the imide ring. However, to form 4-nitrophthalic anhydride, a more vigorous hydrolysis is required to cleave the N-methyl group, yielding 4-nitrophthalate salts. Subsequent acidification produces 4-nitrophthalic acid. This diacid can then be converted to 4-nitrophthalic anhydride, often through thermal dehydration or by using a dehydrating agent. chemodex.comnih.gov 4-Nitrophthalic anhydride is a yellow powder that reacts with water. nih.gov

Under controlled basic conditions, such as with sodium hydroxide (B78521) in a methanol (B129727)/dichloromethane solvent system, N-substituted amides and imides undergo hydrolysis. arkat-usa.org For 2-methyl-4-nitroisoindoline-1,3-dione, this reaction would involve a nucleophilic attack on one of the imide carbonyls, leading to the opening of the isoindoline (B1297411) ring. This process yields the salt of the corresponding dicarboxylic acid derivative, specifically a substituted N-methylphthalamic acid. This transformation is a common and predictable reaction for N-substituted imides. arkat-usa.orgiosrjournals.org

Reduction of the Nitro Group

The aromatic nitro group is a key site for derivatization, with its reduction to an amino group being a fundamental transformation. This conversion can be achieved through various methods, including catalytic hydrogenation and selective chemical reduction.

Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro groups to their corresponding primary amines. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Common Catalysts for Nitro Group Reduction

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | Often the preferred catalyst for nitro reductions, effectively converting both aromatic and aliphatic nitro groups to amines. A potential drawback is its high reactivity, which can affect other functional groups. commonorganicchemistry.com |

| Raney Nickel | An alternative to Pd/C, Raney Nickel is also efficient for nitro group reduction and is often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com |

The product of the catalytic hydrogenation of 2-methyl-4-nitroisoindoline-1,3-dione is 2-methyl-4-aminoisoindoline-1,3-dione.

Given the presence of other reducible functionalities (the imide carbonyls), chemoselective reduction of the nitro group is often desired. Several reagent systems can achieve this transformation with high specificity, leaving the imide ring intact. researchgate.netrsc.org

Selected Reagents for Chemoselective Nitro Group Reduction | Reagent System | Conditions | Notes | | :--- | :--- | :--- | | Iron (Fe) in Acid | Typically performed in acidic media like acetic acid (AcOH). It is considered a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net | | Tin(II) Chloride (SnCl₂) | A mild reagent that selectively reduces nitro groups to amines, compatible with many other functional groups. commonorganicchemistry.com | | Nickel(II) acetylacetonate (B107027) / PMHS | This catalytic system (Ni(acac)₂ with polymethylhydrosiloxane) offers excellent chemoselectivity for the transfer hydrogenation of nitro compounds to primary amines under mild conditions. It is compatible with sensitive groups like esters and nitriles. rsc.org | | Iron(III) Catalyst with Silane (B1218182) | A simple and stable iron(III) catalyst used with a silane reducing agent demonstrates high chemoselectivity for nitro reduction over a range of other reactive groups, including esters and amides. researchgate.net | | Sodium Sulfide (Na₂S) | Useful when acidic conditions or hydrogenation are not compatible with the substrate. It can sometimes selectively reduce one nitro group in a molecule containing multiple nitro groups. commonorganicchemistry.com |

These methods are crucial in synthetic pathways where the amino derivative is required for subsequent reactions, such as diazotization or acylation, without altering the core isoindoline-1,3-dione structure.

Reactions at the Imide Nitrogen (N-Methyl Group and beyond)

The N-methyl group of 2-methyl-4-nitroisoindoline-1,3-dione is relatively stable, but it can be removed through specific chemical reactions, a process known as N-demethylation. This transformation converts the tertiary imide back to a secondary imide, 4-nitrophthalimide (B147348), which can be a valuable intermediate itself. nih.gov

Classic N-demethylation methods, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformate esters, are well-established for N-alkyl amines and could potentially be applied. google.com A more modern approach involves a two-step sequence:

N-Oxidation: The N-methyl group is first oxidized to an N-methyl, N-oxide using a suitable oxidizing agent. google.com

Reduction/Elimination: The resulting N-oxide is then treated with a reagent, such as a zero-valent transition metal, which facilitates the removal of the methyl group and reduction back to the secondary imide. google.com

Executing this transformation on 2-methyl-4-nitroisoindoline-1,3-dione would yield 4-nitrophthalimide, providing a route to derivatives that are unsubstituted at the nitrogen position.

Formation of N-Substituted Analogues

The synthesis of N-substituted isoindoline-1,3-dione derivatives is a cornerstone of medicinal chemistry, owing to the wide range of biological activities exhibited by this class of compounds. nih.gov While the target molecule is already N-methylated, analogous N-substituted isoindoline-1,3-diones can be synthesized through several established methods. A common approach involves the condensation of phthalic anhydride or its derivatives with a primary amine. For instance, new isoindoline-1,3-dione derivatives have been synthesized by reacting phthalic anhydride with various amino residues, such as those containing piperazine (B1678402) moieties. researchgate.net Another strategy involves the aminomethylation of the imide nitrogen, which is possible due to the presence of an acidic proton in unsubstituted phthalimides. researchgate.net

In a specific example of creating N-substituted isoindoline-1,3-dione hybrids, phthalic anhydride can be reacted with a hydrazide derivative in glacial acetic acid under reflux to yield N-amidoisoindoline-1,3-diones. mdpi.com For example, the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide (B147627) produces the corresponding N-substituted phthalimides. mdpi.com These reactions highlight the general synthetic routes available for accessing a variety of N-substituted analogues, which could be adapted for derivatives of 4-nitro-N-methylphthalimide.

A summary of representative methods for the synthesis of N-substituted isoindoline-1,3-diones is presented below:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Phthalic Anhydride, Primary Amine (e.g., amino-piperazine) | Heat, appropriate solvent | N-Aryl/Alkyl-isoindoline-1,3-dione | researchgate.net |

| Phthalic Anhydride, Hydrazide derivative | Glacial Acetic Acid, Reflux | N-Amido-isoindoline-1,3-dione | mdpi.com |

| Phthalic Anhydride, Glycine | Glacial Acetic Acid, Reflux | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

Incorporation into β-Lactam Scaffolds

The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics. nih.gov The incorporation of the isoindoline-1,3-dione moiety into β-lactam structures can lead to novel compounds with potentially interesting biological activities. One of the most prevalent methods for β-lactam synthesis is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. nih.govnih.gov

While direct incorporation of 2-methyl-4-nitroisoindoline-1,3-dione into a β-lactam ring via a Staudinger reaction is not explicitly detailed in the available literature, the synthesis of 3-phthalimido-β-lactams is well-documented. For instance, a diastereomeric mixture of racemic 3-phthalimido-β-lactam has been synthesized through the Staudinger reaction of N-phthalimidoglycine activated with 2-chloro-1-methylpyridinium (B1202621) iodide and an imine. This approach demonstrates the feasibility of using phthalimide (B116566) derivatives as precursors for β-lactam synthesis.

Furthermore, aza-Michael addition reactions can lead to β-amino acid derivatives, which are precursors for the synthesis of β-lactams. rsc.org The functionalization of the phthalimide moiety allows for its attachment to various building blocks that can then undergo cyclization to form the desired β-lactam ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-methyl-4-nitroisoindoline-1,3-dione is significantly influenced by the strongly deactivating nitro group. This makes electrophilic aromatic substitution challenging while facilitating nucleophilic aromatic substitution.

Aza-Michael Addition Reactions of 4-Nitrophthalimide

The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds. In the context of 4-nitrophthalimide, the acidic N-H proton allows it to act as a nucleophile in the presence of a suitable base. Highly enantioselective aza-Michael addition reactions of 4-nitrophthalimide to α,β-unsaturated ketones have been reported. rsc.org These reactions, catalyzed by chiral catalysts, yield Michael adducts in moderate to good yields (49–98%) and with excellent enantioselectivities (95–>99% ee). rsc.org Computational studies suggest that the nitro group enhances the nucleophilicity of the phthalimide nitrogen by making it more easily activated. rsc.org

While these studies utilize 4-nitrophthalimide, the principles can be extended to its N-methylated counterpart. Although 2-methyl-4-nitroisoindoline-1,3-dione lacks the acidic N-H proton for direct participation as a nucleophile in the same manner, its derivatives or related precursors can be designed to undergo similar transformations. For instance, aza-Michael additions of amines and hydrazines to nitrostyrenes proceed under mild conditions, showcasing the reactivity of nitro-activated systems. organic-chemistry.org

Other Substitution Patterns and Functional Group Interconversions

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further substitution on the benzene ring of 2-methyl-4-nitroisoindoline-1,3-dione would require harsh reaction conditions and would be expected to occur at the positions meta to the nitro group (i.e., positions 5 and 7). For example, the nitration of nitrobenzene (B124822) to give 1,3-dinitrobenzene (B52904) requires more forcing conditions than the nitration of benzene itself. chemguide.co.uk

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the carbonyl groups of the imide system activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group. While there are no leaving groups other than hydrogen on the aromatic ring of the parent compound, derivatives with halogens or other leaving groups would be highly susceptible to nucleophilic attack at the ortho and para positions relative to the nitro group. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.gov

Functional Group Interconversions: The nitro group itself can be a versatile handle for further functionalization. It can be reduced to an amino group, which is an activating and ortho-, para-directing group. This transformation would dramatically alter the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. Common reagents for the reduction of a nitro group include metals such as iron or zinc in acidic media. This amino functionality can then be further modified, for example, through diazotization followed by substitution.

Structure Activity Relationship Sar Studies and Analogue Design Within the Isoindoline 1,3 Dione Framework

Rational Design Principles for Diverse Analogue Libraries

The rational design of new drug candidates often begins with a known bioactive molecule or pharmacophore. For the isoindoline-1,3-dione framework, design strategies frequently employ molecular hybridization, where distinct pharmacophoric units are combined to create a new hybrid compound with potentially enhanced or novel activity. researchgate.net This approach was utilized in designing acetylcholinesterase (AChE) inhibitors by combining the N-benzyl pyridinium (B92312) moiety, known to bind to the catalytic active site (CAS) of AChE, with the phthalimide (B116566) scaffold, which is hypothesized to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov

Creating diverse analogue libraries is a cornerstone of modern drug discovery, allowing for a systematic exploration of the SAR. By methodically altering specific parts of the lead structure, such as 2-methyl-4-nitroisoindoline-1,3-dione, researchers can map the chemical space and identify key structural motifs responsible for the desired biological effect. nih.govresearchgate.net For instance, a series of 4-aminoquinoline-isoindoline-dione-isoniazid triads were synthesized to explore their potential as antimycobacterial agents, demonstrating that the presence of all three components was necessary for activity. researchgate.net This systematic approach, often involving the synthesis of dozens of related compounds, is essential for optimizing potency and selectivity. semanticscholar.orgacs.org

Impact of Substituent Variation on Molecular Interactions

The biological activity of isoindoline-1,3-dione derivatives can be profoundly altered by even minor modifications to their structure. nih.gov The type of pharmacophore introduced, the length and nature of linkers, and the substitution pattern on the aromatic rings all play critical roles in determining the molecule's interaction with its biological target. nih.govnih.gov

The imide nitrogen at the N-2 position of the isoindoline-1,3-dione core is a common site for modification, as its reactivity allows for the introduction of a wide variety of substituents. nih.gov Studies have shown that the nature of the group at this position significantly influences biological activity.

Alkyl and Arylpiperazine Linkers: In the pursuit of cyclooxygenase (COX) inhibitors, researchers found that introducing an arylpiperazine residue connected by a linker to the N-2 position resulted in potent compounds. The length of the linker was critical; for certain pairs of compounds, a longer linker led to stronger interactions and greater inhibition of COX-2. nih.gov

N-benzyl Pyridinium Moieties: For AChE inhibitors, attaching N-benzyl pyridinium groups to the isoindoline-1,3-dione core via a linker yielded compounds with inhibitory activity in the low micromolar range. nih.gov

Alkyl Chains: The length of a simple alkyl chain at the N-2 position can also be a determining factor. In a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives tested as potential AChE and BuChE inhibitors, the most promising results were obtained with chain lengths of six and seven methylene (B1212753) groups for AChE and eight for BuChE. nih.gov

These findings underscore the importance of the N-2 substituent in orienting the molecule within a target's binding site and establishing key interactions.

The aromatic ring of the isoindoline-1,3-dione scaffold is another key area for modification. In 2-methyl-4-nitroisoindoline-1,3-dione, this ring is substituted with a nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. lumenlearning.comminia.edu.eg Introducing additional substituents like halogens (halo), alkyl, aryl, or heterocyclic moieties onto this already deactivated ring can further modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. lumenlearning.comlibretexts.org

Halogen Substituents: In a series of N-benzyl pyridinium isoindoline-1,3-dione derivatives, halogen substitution on the benzyl (B1604629) ring significantly impacted AChE inhibitory activity. A fluoro group at the para-position (compound 7a) resulted in the highest potency (IC₅₀ = 2.1 μM). nih.gov Shifting the fluoro group to the meta position reduced activity, while replacing it with a chloro group led to a more than two-fold decrease in potency, highlighting the sensitivity of the binding pocket to both the type and position of the halogen. nih.gov The halogenation of the isoindoline-1,3-dione moiety itself has also been shown to increase antimicrobial and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones in one study. researchgate.net

Alkyl Substituents: The effect of methyl substitution has also been investigated. A para-methyl substituted compound (7b, IC₅₀ = 5.4 μM) showed better AChE inhibitory activity than chloro-substituted analogues, suggesting that the electronic and steric properties of the substituent are critical. nih.gov

Aryl and Heterocyclic Moieties: The condensation of phthalic anhydride (B1165640) with various amino-containing heterocycles is a common strategy to generate diverse libraries. semanticscholar.orgacs.org These modifications introduce significant steric bulk and additional points for interaction, such as hydrogen bonding or π-stacking, which can be leveraged to achieve desired biological effects. jmpas.com

The table below summarizes the structure-activity relationship findings for substitutions on an accessory aromatic ring in certain isoindoline-1,3-dione series.

| Series/Base Scaffold | Substituent (Position) | Effect on Activity | Target | Reference |

| N-benzyl pyridinium-isoindoline-1,3-dione | 4-Fluoro | Highest Potency (IC₅₀ = 2.1 μM) | AChE | nih.gov |

| N-benzyl pyridinium-isoindoline-1,3-dione | 3-Fluoro | Reduced Potency (IC₅₀ = 2.7-2.9 μM) | AChE | nih.gov |

| N-benzyl pyridinium-isoindoline-1,3-dione | Chloro | Weakest Potency (IC₅₀ = 6.7-7.4 μM) | AChE | nih.gov |

| N-benzyl pyridinium-isoindoline-1,3-dione | 4-Methyl | Improved vs Chloro (IC₅₀ = 4.8-5.4 μM) | AChE | nih.gov |

Computational Chemistry in Analogue Design and Mechanistic Insights

Computational techniques are indispensable tools for rationalizing SAR data and guiding the design of new analogues. Molecular docking and molecular dynamics simulations provide atomic-level insights into how these compounds interact with their biological targets. nih.govjmpas.com

Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. jmpas.com It is widely used in the study of isoindoline-1,3-dione derivatives to understand their mechanism of action and to rationalize observed biological activities. nih.govnih.gov

Docking studies have successfully identified key interactions between isoindoline-1,3-dione analogues and their target proteins. For example, in studies of COX-2 inhibitors, docking simulations revealed that the most potent compound (H) formed hydrogen bonds with Arg120 and Tyr355, while its isoindole-1,3(2H)-dione part was involved in π-σ and π-alkyl interactions with Leu352, Ala523, and Val523. nih.gov Similarly, for AChE inhibitors, docking showed that potent compounds could interact with both the catalytic and peripheral active sites of the enzyme. nih.gov These simulations allow for the visualization of hydrophobic interactions and hydrogen bonds that stabilize the ligand-protein complex, providing a structural basis for the observed SAR. jmpas.comrsc.org

The table below presents a summary of molecular docking results for various isoindoline-1,3-dione derivatives against different protein targets.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

| N-Arylpiperazine isoindoline-1,3-dione | COX-2 | Arg120, Tyr355, Leu352, Ala523, Val523 | - | nih.gov |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione | E. coli DNA Gyrase | - | -8.7 kcal/mol | rsc.org |

| Tetrahydrochromeno[3,4-e]isoindole-1,3-dione | S. aureus DNA Gyrase | - | -9.1 kcal/mol | rsc.org |

| N-substituted isoindoline-1,3-dione | Protein Kinase (3MY1) | - | - | jmpas.com |

| N-substituted isoindoline-1,3-dione | VEGF Receptor (2OH4) | - | - | jmpas.com |

| N-substituted isoindoline-1,3-dione | Histone Deacetylase (4LXZ) | - | - | jmpas.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium | Acetylcholinesterase (AChE) | Tyr72, Asp74, Tyr124, Trp286, Tyr341 | - | nih.gov |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, elucidating the conformational changes and stability of the ligand-protein complex over time. researchgate.netnih.gov MD simulations were used to study isoindoline-1,3-dione derivatives targeting cholinesterases. nih.gov By calculating the root-mean-square deviation (RMSD) of the protein backbone, researchers can assess the stability of the complex. A lower RMSD value over the course of the simulation generally indicates a more stable protein-ligand complex. researchgate.net These simulations complement docking studies by confirming the stability of predicted binding poses and providing a more realistic model of the molecular interactions in a physiological environment. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and reactivity of molecules. For the isoindoline-1,3-dione framework, DFT studies provide critical insights into molecular properties that govern biological activity, even when experimental data for a specific analogue like 2-methyl-4-nitroisoindoline-1,3-dione is not available.

DFT calculations can determine various molecular and electronic properties of isoindoline-1,3-dione derivatives. semanticscholar.org These calculations are used to optimize the molecular geometry and to compute reactivity parameters. researchgate.net Key aspects analyzed include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and its susceptibility to chemical reactions. scholarsresearchlibrary.com

Electrostatic Potential Maps: These maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For instance, in isoindoline-1,3-dione derivatives, the area around the carbonyl oxygens typically shows a nucleophilic nature, making them potential hydrogen-bond acceptors in interactions with biological targets. researchgate.net

Reactivity Descriptors: DFT can calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness. These parameters help in understanding the interaction of the molecule with biological receptors.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental data to confirm the structure of synthesized compounds. semanticscholar.org

Experimental Methodologies for SAR Validation (e.g., in vitro binding assays, enzyme inhibition studies)

Once new analogues are designed and synthesized based on theoretical predictions, their biological activity must be confirmed through experimental validation. In vitro assays are indispensable tools for this purpose, providing quantitative data on the interaction between a compound and its biological target.

Enzyme Inhibition Studies: The isoindoline-1,3-dione scaffold is present in numerous compounds tested for their ability to inhibit various enzymes. These assays measure the concentration of the compound required to reduce the enzyme's activity by 50% (IC₅₀) or the binding affinity (Kᵢ).

For example, various derivatives of isoindoline-1,3-dione have been evaluated as inhibitors of several key enzymes:

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important targets in the research of treatments for Alzheimer's disease. Several series of isoindoline-1,3-dione derivatives have shown inhibitory activity against these enzymes, with IC₅₀ values often in the micromolar range. nih.gov

α-Glucosidase, Aldose Reductase, and Tyrosinase: Novel isoindole-1,3-dione-based sulfonamides have been tested for their inhibitory action against enzymes related to diabetes and hyperpigmentation. nih.gov Kinetic studies in these assays can also reveal the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Cyclooxygenase (COX): Some N-alkyl-isoindoline-1,3-dione derivatives have been investigated as inhibitors of COX enzymes, which are targets for anti-inflammatory drugs. nih.gov

In Vitro Binding and Cytotoxicity Assays: Beyond enzyme inhibition, the biological effects of isoindoline-1,3-dione derivatives are often assessed through cell-based assays. For instance, cytotoxicity assays using various cancer cell lines (such as A549, MCF-7, HeLa) are performed to determine the antiproliferative effects of these compounds. acs.org These experiments yield IC₅₀ values that quantify the concentration needed to inhibit cell growth by 50%. acs.orgneliti.com

The data gathered from these experimental methodologies is crucial for building robust Structure-Activity Relationship (SAR) models. By comparing the biological activities of a series of analogues, researchers can deduce the influence of different functional groups and structural modifications, leading to the rational design of more potent and selective therapeutic agents.

Table 1: Enzyme Inhibition by Analogue Isoindoline-1,3-dione Derivatives (Note: This table presents data for various isoindoline-1,3-dione analogues to illustrate the experimental methodologies, as specific data for 2-methyl-4-nitroisoindoline-1,3-dione was not found.)

| Compound Class | Target Enzyme | Activity Measurement | Result | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | IC₅₀ | 2.1 - 7.4 µM | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | IC₅₀ | 0.9 - 19.5 µM | nih.gov |

| Isoindoline-1,3-dione derivatives with N-benzylpiperidinylamine | Butyrylcholinesterase (BuChE) | IC₅₀ | 7.76 µM (best) | nih.gov |

| Isoindole-1,3-dione-based sulfonamides (Compound 4k) | α-Glucosidase | Kᵢ | 0.049 µM | nih.gov |

| Isoindole-1,3-dione-based sulfonamides (Compound 4a) | Aldose Reductase (ALR2) | Kᵢ | 0.211 µM | nih.gov |

| Isoindole-1,3-dione-based sulfonamides (Compound 4d) | Tyrosinase | Kᵢ | 1.43 µM | nih.gov |

| N-benzylisoindole-1,3-dione (Compound 3) | Adenocarcinoma cells (A549-Luc) | IC₅₀ | 114.25 µM | acs.org |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-methyl-4-nitroisoindoline-1,3-dione, offering detailed information about the hydrogen and carbon atomic environments within the molecule.

In the ¹H NMR spectrum of 2-methyl-4-nitroisoindoline-1,3-dione, recorded in deuterochloroform (CDCl₃) at 400 MHz, the aromatic protons exhibit signals in the downfield region, a consequence of the electron-withdrawing effects of the nitro and carbonyl groups. A multiplet observed between δ 8.09–8.06 ppm is assigned to two of the aromatic protons, while another multiplet corresponding to the third aromatic proton appears at δ 7.93–7.89 ppm. The methyl group protons, being in a more shielded environment, present as a sharp singlet at δ 3.16 ppm. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.09–8.06 | Multiplet | 2 x Aromatic CH |

| 7.93–7.89 | Multiplet | 1 x Aromatic CH |

| 3.16 | Singlet | N-CH₃ |

Table 1: ¹H NMR spectral data for 2-methyl-4-nitroisoindoline-1,3-dione.

The ¹³C NMR spectrum, also recorded in CDCl₃ at 100 MHz, further corroborates the structure of 2-methyl-4-nitroisoindoline-1,3-dione. The two carbonyl carbons of the isoindoline-1,3-dione ring are observed at δ 165.83 and δ 163.02 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears at δ 144.82 ppm. The remaining aromatic carbons resonate at δ 135.46, 134.07, 128.39, 126.92, and 123.72 ppm. The methyl carbon gives a signal at δ 24.44 ppm. nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 165.83 | C=O |

| 163.02 | C=O |

| 144.82 | C-NO₂ |

| 135.46 | Aromatic C |

| 134.07 | Aromatic C |

| 128.39 | Aromatic C |

| 126.92 | Aromatic C |

| 123.72 | Aromatic C |

| 24.44 | N-CH₃ |

Table 2: ¹³C NMR spectral data for 2-methyl-4-nitroisoindoline-1,3-dione.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 2-methyl-4-nitroisoindoline-1,3-dione. The spectrum displays prominent absorption bands that are indicative of its key structural features. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The presence of the dicarbonyl system of the phthalimide (B116566) moiety is confirmed by strong stretching vibrations (C=O) typically appearing around 1775-1745 cm⁻¹ (asymmetric) and 1720-1680 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-N stretching of the imide can be observed in the 1300-1100 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Symmetric NO₂ Stretch | 1360-1320 |

| Asymmetric C=O Stretch | 1775-1745 |

| Symmetric C=O Stretch | 1720-1680 |

| Aromatic C-H Stretch | >3000 |

| C-N Stretch | 1300-1100 |

Table 3: Expected IR absorption bands for 2-methyl-4-nitroisoindoline-1,3-dione.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of 2-methyl-4-nitroisoindoline-1,3-dione, confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the determination of the molecular weight of the compound with minimal fragmentation. For 2-methyl-4-nitroisoindoline-1,3-dione, ESI-MS analysis typically reveals the protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. The calculated m/z for the protonated molecule [M+H]⁺ of 2-methyl-4-nitroisoindoline-1,3-dione (C₉H₇N₂O₄⁺) is 207.0400. Experimental findings from HRMS analysis show a found m/z of 207.0400, which is in excellent agreement with the calculated value, thus confirming the molecular formula. nih.gov

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 207.0400 | 207.0400 |

Table 4: HRMS data for 2-methyl-4-nitroisoindoline-1,3-dione.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds. For 2-methyl-4-nitroisoindoline-1,3-dione, GC-MS analysis provides critical information regarding its molecular weight and fragmentation pattern, which aids in its unequivocal identification.

While specific, detailed GC-MS studies for 2-methyl-4-nitroisoindoline-1,3-dione are not extensively published in peer-reviewed literature, the analytical conditions can be inferred from methodologies applied to structurally similar compounds, such as N-methylphthalimide. dea.gov A likely GC-MS method would employ a capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane, which is a versatile stationary phase suitable for a wide range of analytes. dea.gov

The sample, dissolved in a suitable organic solvent like methanol (B129727) or ethyl acetate (B1210297), would be injected into the GC inlet. The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase. The temperature program would be optimized to ensure good peak shape and resolution. Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. dea.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M+) and various fragment ions. The molecular ion peak for 2-methyl-4-nitroisoindoline-1,3-dione would correspond to its molecular weight (206.15 g/mol ). nih.gov The fragmentation pattern is predictable based on the structure of the molecule, with common fragmentation pathways for nitroaromatic compounds and phthalimide derivatives.

Table 1: Predicted GC-MS Parameters for 2-methyl-4-nitroisoindoline-1,3-dione Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 15 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temp. 150°C, ramp to 300°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu |

| Ion Source Temp. | 230 °C |

This table represents predicted parameters based on the analysis of structurally related compounds. dea.gov

Predicted Fragmentation Pattern: The electron ionization of 2-methyl-4-nitroisoindoline-1,3-dione is expected to produce a series of characteristic fragment ions. The stability of the aromatic and imide rings would likely result in a prominent molecular ion peak. Key fragmentation pathways would involve the loss of the nitro group (-NO2, 46 amu), the methyl group (-CH3, 15 amu), and carbonyl groups (-CO, 28 amu). The fragmentation of nitroaromatic compounds often involves rearrangement and loss of NO followed by CO. libretexts.orgsemanticscholar.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 2-methyl-4-nitroisoindoline-1,3-dione

| m/z | Proposed Fragment |

| 206 | [M]+• (Molecular Ion) |

| 191 | [M-CH3]+ |

| 176 | [M-NO]+ |

| 160 | [M-NO2]+ |

| 148 | [M-CO-NO]+ |

| 132 | [M-NO2-CO]+ |

| 104 | [C7H4O]+ |

| 76 | [C6H4]+ |

This table represents a prediction of the fragmentation pattern based on general principles of mass spectrometry. libretexts.orglibretexts.orgmiamioh.edu

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of synthesized 2-methyl-4-nitroisoindoline-1,3-dione and for the assessment of its purity. Thin-layer chromatography and column chromatography are standard techniques employed for these purposes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For 2-methyl-4-nitroisoindoline-1,3-dione, TLC would typically be performed on silica (B1680970) gel plates (silica gel 60 F254). youtube.com

A small amount of the sample, dissolved in a suitable solvent, is spotted onto the baseline of the TLC plate. The plate is then developed in a sealed chamber containing a specific solvent system (mobile phase). The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone) is commonly used. The polarity of the mobile phase is adjusted to obtain an optimal retardation factor (Rf) value, typically between 0.3 and 0.7. The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound. youtube.com

Table 3: Hypothetical TLC Data for Purity Assessment of 2-methyl-4-nitroisoindoline-1,3-dione

| Solvent System (v/v) | Rf Value of Product | Rf Value of Impurity (e.g., starting material) |

| Hexane:Ethyl Acetate (1:1) | 0.45 | 0.60 |

| Toluene:Acetone (7:3) | 0.50 | 0.75 |

| Dichloromethane | 0.30 | 0.50 |

This table provides hypothetical Rf values to illustrate the use of TLC in monitoring the purification process.

Column Chromatography

For the purification of 2-methyl-4-nitroisoindoline-1,3-dione on a larger scale, column chromatography is the method of choice. youtube.comkhanacademy.org This technique utilizes a glass column packed with a stationary phase, most commonly silica gel (100-200 mesh). youtube.com

The crude product is first adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column. The elution is carried out using a solvent system similar to one that provides good separation on TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to effectively separate the desired compound from impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is evaporated to yield the purified 2-methyl-4-nitroisoindoline-1,3-dione.

Table 4: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Eluent | Gradient of Hexane and Ethyl Acetate |

| Loading Method | Dry loading or wet loading |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

This table outlines the general conditions for the purification of 2-methyl-4-nitroisoindoline-1,3-dione by column chromatography. youtube.comkhanacademy.org

Advanced Research Applications of 2 Methyl 4 Nitroisoindoline 1,3 Dione and Its Scaffolds in Synthetic Chemistry

Role as a Key Intermediate in Complex Organic Syntheses

The strategic placement of the nitro group on the aromatic ring of 2-methyl-4-nitroisoindoline-1,3-dione makes it a pivotal intermediate for the synthesis of more complex molecules. The nitro group can be readily transformed into other functional groups, such as an amino group, which then serves as a handle for further molecular elaboration. This reactivity is crucial for building intricate molecular architectures.

While direct, multi-step syntheses starting from 2-methyl-4-nitroisoindoline-1,3-dione are not extensively documented in publicly available literature, its role can be inferred from the synthetic strategies for related compounds. For instance, the synthesis of pharmacologically active agents often involves the modification of a nitrated phthalimide (B116566) core. The reduction of the nitro group to an amine is a common and critical step, enabling the introduction of new side chains and ring systems. This transformation is fundamental in creating diverse libraries of compounds for drug discovery.

The general synthetic utility of the isoindoline-1,3-dione scaffold is well-established in the construction of heterocyclic compounds. researchgate.netresearchgate.net The presence of the N-methyl group in 2-methyl-4-nitroisoindoline-1,3-dione provides stability and influences the solubility and electronic properties of the molecule, making it a preferred intermediate in certain synthetic routes over the unsubstituted phthalimide.

Integration into Polymer Science and Materials Chemistry

The thermal stability and rigid structure of the phthalimide unit make 2-methyl-4-nitroisoindoline-1,3-dione and its derivatives attractive for applications in polymer and materials science.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. A patent has indicated that nitrated derivatives of N-methylphthalimides can be employed in the preparation of polymers with good heat resistance. google.com The synthesis of these polymers often involves the reaction of a dianhydride with a diamine.

The amino derivative of 2-methyl-4-nitroisoindoline-1,3-dione, namely 4-amino-N-methylphthalimide, can serve as a monomer in the synthesis of polyimides. The general scheme for the synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a polyamic acid, which is then thermally or chemically cyclized to the final polyimide.

Table 1: Potential Monomers Derived from 2-Methyl-4-nitroisoindoline-1,3-dione for Polyimide Synthesis

| Precursor Compound | Derived Monomer | Potential Polymer Class |

| 2-Methyl-4-nitroisoindoline-1,3-dione | 4-Amino-N-methylphthalimide | Polyimide |

The incorporation of the phthalimide moiety from the precursor contributes to the high-temperature stability of the resulting polymer chain.

The functionalizability of the 2-methyl-4-nitroisoindoline-1,3-dione scaffold allows for its integration into more complex and advanced polymer architectures. The nitro group can be used as a reactive site to attach the isoindoline-1,3-dione unit as a pendant group onto a polymer backbone. This approach can be used to modify the properties of existing polymers, such as enhancing their thermal stability or altering their solubility.

Furthermore, the potential for creating photosensitive polymers exists. The nitroaromatic moiety can be photochemically active, and its incorporation into a polymer chain could lead to materials with applications in photoresists or other light-sensitive technologies. While specific examples utilizing 2-methyl-4-nitroisoindoline-1,3-dione for these advanced architectures are not widely reported, the fundamental chemistry of the scaffold suggests significant potential in this area.

Applications in Dye Chemistry and Industrial Chemical Processes

The chromophoric nature of the nitroaromatic system in 2-methyl-4-nitroisoindoline-1,3-dione makes it a valuable precursor in the synthesis of dyes. chemicalbook.com The reduction of the nitro group to an amino group, followed by diazotization and coupling with various aromatic compounds, is a classic method for producing azo dyes. These dyes have widespread applications in the textile and printing industries.

A related compound, 4-nitrophthalimide (B147348), is known to be an intermediate in the synthesis of fluorescent dyes and luminol (B1675438). chemicalbook.com Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is famous for its chemiluminescent properties. The synthesis of luminol derivatives could potentially start from 2-methyl-4-nitroisoindoline-1,3-dione, where the N-methyl group would result in a modified luminol analogue with potentially different chemiluminescent properties.

Table 2: Potential Dye Classes Derived from 2-Methyl-4-nitroisoindoline-1,3-dione

| Starting Material | Intermediate | Potential Dye Class |

| 2-Methyl-4-nitroisoindoline-1,3-dione | 4-Amino-N-methylphthalimide | Azo Dyes |

| 2-Methyl-4-nitroisoindoline-1,3-dione | N-Methyl-phthalhydrazide derivative | Chemiluminescent Dyes (Luminol Analogues) |

Development of Novel Synthetic Methodologies Utilizing the Nitroisoindoline Scaffold

The development of new synthetic methods often relies on the availability of versatile building blocks. A known process for preparing N-alkyl-4-nitrophthalimides involves the nitration of N-alkyl phthalimides. lookchem.com A specific synthesis method for 4-nitro-N-methylphthalimide starts from phthalic anhydride (B1165640) and aqueous methylamine (B109427) to form N-methylphthalimide, which is then nitrated using a mixture of sulfuric and nitric acids. researchgate.net This method provides a reliable route to the target compound with good yields. researchgate.net

The reactivity of the nitroisoindoline scaffold itself can be exploited to develop new synthetic transformations. The electron-withdrawing nature of the nitro group and the phthalimide carbonyls activates the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents. This reactivity can be harnessed to create novel heterocyclic systems and functionalized aromatic compounds.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The isoindoline-1,3-dione (phthalimide) scaffold is a well-known pharmacophore present in numerous biologically active compounds. mdpi.com The use of 2-methyl-4-nitroisoindoline-1,3-dione as a precursor allows for the synthesis of a diverse range of molecules with potential therapeutic applications. As a chemical intermediate, it is used in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com

The reduction of the nitro group to an amine is a key step in creating these pharmacologically relevant molecules. google.com This amino group can then be further functionalized to introduce moieties that can interact with biological targets. For example, the synthesis of inhibitors for various enzymes often involves the elaboration of an amino-substituted core structure. The related compound, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, is a known intermediate in the synthesis of Pomalidomide, a potent inhibitor of TNF-α production. chemicalbook.com This highlights the importance of the 4-nitroisoindoline-1,3-dione scaffold in medicinal chemistry.

Inhibition of Specific Enzymes (e.g., Protoporphyrinogen (B1215707) Oxidase for Herbicidal Applications)

The isoindoline-1,3-dione scaffold is a recognized pharmacophore in the development of herbicides that target protoporphyrinogen oxidase (PPO or Protox). This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.

Research has demonstrated that N-substituted isoindoline-1,3-dione derivatives can act as potent PPO inhibitors. nih.gov For instance, a study on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives revealed that these compounds induced symptoms typical of PPO inhibitors, such as leaf cupping, crinkling, and necrosis. nih.gov The herbicidal efficacy was found to be highly dependent on the structural arrangement of the molecule. nih.gov While research on the specific 2-methyl-4-nitroisoindoline-1,3-dione is not extensively detailed in the provided literature, related compounds show clear herbicidal potential. Molecular docking studies on other heterocyclic scaffolds targeting PPO have provided insights into the mechanism. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potential PPO inhibitors, with the most active compounds showing efficacy comparable to commercial herbicides like flumioxazin. mdpi.com These studies suggest that the rigid structure and specific electronic properties of the heterocyclic dione (B5365651) are key to fitting into the enzyme's active site. The presence of a nitro group, being a strong electron-withdrawing group, on the isoindoline-1,3-dione ring would significantly alter the electronic distribution of the molecule, which could influence its binding affinity for the PPO enzyme.

Table 1: Herbicidal Activity of Isoindoline-1,3-dione Analogs

| Compound Class | Target Weeds | Observed Symptoms | Efficacy Comparison | Reference |

|---|---|---|---|---|

| Tetrahydroisoindolinyl-benzoxazinones | Peanut, Soybean, Maize, Cotton fields | Leaf cupping, crinkling, bronzing, necrosis | Safer on crops than flumioxazin | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (monocot) | Growth inhibition | Activity comparable to flumioxazin | mdpi.com |

This table presents findings from related scaffold studies to infer the potential of the titular compound.

Antimicrobial Agent Scaffolds

The isoindoline-1,3-dione moiety is a versatile scaffold for the development of new antimicrobial agents. nih.govacgpubs.org Its derivatives have shown activity against a range of bacterial and fungal pathogens. nih.govresearchgate.net The biological activity is often linked to the lipophilic nature of the phthalimide group, which can enhance the molecule's ability to cross biological membranes. mdpi.com

Studies on various N-substituted isoindoline-1,3-diones have established a clear structure-activity relationship (SAR). For example, a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rsc.org Molecular docking studies suggested that these compounds act as DNA gyrase inhibitors. rsc.org The introduction of different substituents significantly impacted their minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Isoindoline-1,3-dione Derivatives

| Derivative Class | Target Organism(s) | Mechanism of Action (Predicted) | Key Findings | Reference |

|---|---|---|---|---|

| Tetrahydrochromeno[3,4-e]isoindole-1,3-diones | E. coli, S. aureus | DNA Gyrase Inhibition | Good binding scores in docking studies; MIC of 12.5 μg/mL for active compounds. | rsc.org |

| Halogenated Isoindole-1,3-diones | Leishmania tropica, Gram-positive and Gram-negative bacteria | Not specified | Halogenation and lipophilicity enhance activity. | researchgate.net |

| Isoindolin-1,3-dione-based acetohydrazides | Not specified (focus on enzyme inhibition) | Antimicrobial activity cited as a known property of the scaffold. | N/A | nih.gov |

Antioxidant Activity in Chemical Systems

Derivatives of isoindoline-1,3-dione have been investigated for their antioxidant properties. mdpi.comresearchgate.net Antioxidants are crucial for mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govsamipubco.com

In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. samipubco.com Studies on new N-substituted 1H-isoindole-1,3(2H)-dione derivatives showed that all tested compounds possessed antioxidative activity. mdpi.com Similarly, another study on isoindole-1,3-(2H)dione derivatives reported a significant free radical scavenging effect. researchgate.net

The antioxidant potential is highly dependent on the substituents attached to the isoindoline-1,3-dione core. For instance, research on iodine-substituted flavanones demonstrated that halogen substituents could induce better antioxidant properties than standards like ascorbic acid and butylated hydroxytoluene (BHT). nih.gov The nitro group in 2-methyl-4-nitroisoindoline-1,3-dione, being a strong electron-withdrawing group, would significantly influence the molecule's ability to participate in redox reactions, although its precise effect on radical scavenging activity would require specific experimental evaluation.

Table 3: Antioxidant Activity of Isoindoline-1,3-dione Scaffolds

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)cinnamamides | DPPH Assay | All tested compounds showed antioxidant activity. | mdpi.com |

| Isoindole-1,3-(2H) dione derivatives | DPPH Assay | Compounds showed free radical scavenging effect, with one being most effective (IC50 1.174 μmol/mL). | researchgate.net |

| 3-Substituted-2-oxindoles | DPPH Assay | Showed moderate to good antioxidant activity at low concentrations compared to ascorbic acid. | nih.gov |

Studies on DNA Binding Interactions in Chemical Biology

The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many therapeutic agents. researchgate.net The planar structure of the isoindoline-1,3-dione moiety makes it a candidate for interacting with DNA, either through intercalation between base pairs or by binding to the major or minor grooves. scirp.orgnih.gov

Spectroscopic techniques are commonly employed to study these interactions. abap.co.in UV-Vis absorption titration can reveal binding through hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance). nih.gov Fluorescence spectroscopy and viscosity measurements provide further evidence of the binding mode. scirp.org For example, studies on oxovanadium complexes incorporating a 2-(2-hydroxybenzylideneamino) isoindoline-1,3-dione ligand demonstrated that the complexes interact with calf thymus DNA (CT-DNA) via an intercalation mode. scirp.org The binding affinity was influenced by the position of substituents on the ancillary ligands. scirp.org

Circular dichroism (CD) spectroscopy is another powerful tool used to observe conformational changes in DNA upon binding of a small molecule, helping to distinguish between intercalation and groove binding. mdpi.com While direct DNA binding studies of 2-methyl-4-nitroisoindoline-1,3-dione are not detailed in the available results, the fundamental scaffold is known to participate in such interactions. researchgate.net The electron-deficient aromatic ring, a result of the nitro group's presence, could favor π-π stacking interactions with DNA bases, suggesting a potential for intercalative binding. The N-methyl group would also influence the molecule's steric and electronic profile, affecting its fit and orientation within the DNA structure.

Table 4: DNA Interaction Profile of Isoindoline-1,3-dione-Related Structures

| Compound Class | DNA Type | Method(s) Used | Inferred Binding Mode | Reference |

|---|---|---|---|---|

| Oxovanadium(V) complexes with ONO donor Schiff base ligands | CT-DNA | UV-Vis titration, Circular Dichroism | Intercalation | mdpi.com |

| Oxovanadium complexes with isoindoline-1,3-dione ligand | CT-DNA, pBR322 plasmid | UV-Vis titration, Fluorescence, Viscosity | Intercalation | scirp.org |

| s-Triazine-isatin hybrids | Salmon Sperm DNA | UV-Vis spectroscopy, Molecular Docking | Groove binding | researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

Current synthesis of 2-methyl-4-nitroisoindoline-1,3-dione typically involves the nitration of N-methylphthalimide using strong acids like mixed sulfuric and nitric acids or fuming nitric acid. researchgate.netgoogle.compatsnap.com These classical methods, while effective, generate significant acidic waste and pose environmental and handling challenges. Future research should prioritize the development of "green" and sustainable synthetic routes.

Key Research Objectives:

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents, such as solid-supported catalysts or enzymatic nitration, could reduce the reliance on harsh acids.

Solvent-Free or Green Solvents: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents like methylene (B1212753) chloride is crucial. google.comgoogle.com This could involve solvent-free reactions or the use of benign alternatives like ionic liquids or supercritical fluids.

Catalytic Approaches: The development of reusable catalysts for the nitration process would enhance atom economy and simplify purification procedures, thereby reducing waste.

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The structure of 2-methyl-4-nitroisoindoline-1,3-dione itself is achiral. However, it can serve as a crucial building block or intermediate in the synthesis of more complex, chiral molecules. Future research could explore its use in diastereoselective or enantioselective transformations.

Potential Research Directions:

Chiral Derivatization: Using the isoindoline-1,3-dione core as a scaffold, subsequent reactions could introduce chiral centers. The nitro group offers a site for functionalization that could be targeted by chiral reagents or catalysts.

Asymmetric Catalysis: While the parent molecule is achiral, derivatives of 2-methyl-4-nitroisoindoline-1,3-dione could be substrates in asymmetric catalytic reactions, leading to enantiomerically enriched products with potential applications in medicinal chemistry or materials science. mdpi.comnih.govrsc.org

Innovative Catalytic Systems for Functionalization and Derivatization

Beyond its synthesis, the functionalization and derivatization of 2-methyl-4-nitroisoindoline-1,3-dione remain largely unexplored. The aromatic ring and the nitro group are prime targets for modification, which could be achieved through innovative catalytic systems.